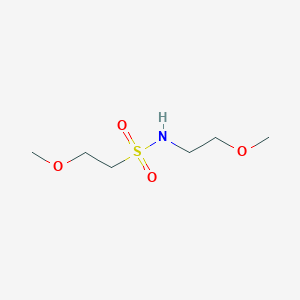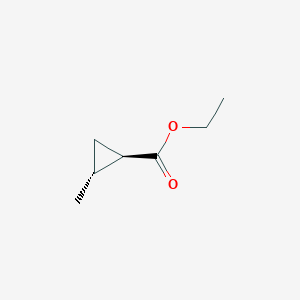
6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid is a key structural motif in active agrochemical and pharmaceutical ingredients . It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, including this compound, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process involves the use of trifluoromethyl-containing groups .Molecular Structure Analysis
The molecular formula of this compound is C7H4F3NO2 . The molecular weight is 191.11 .Chemical Reactions Analysis
The major use of TFMP derivatives, including this compound, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
This compound has a melting point of 135-137°C . It is slightly soluble in water .Scientific Research Applications
6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of heterocyclic compounds, as a reagent in the synthesis of organic compounds, and as a starting material in the synthesis of pharmaceuticals. In addition, this compound has been used in the synthesis of polymers and in the synthesis of materials for use in solar cells and other electronic devices.
Mechanism of Action
Target of Action
The primary target of 6-Methyl-5-(trifluoromethyl)picolinic acid, also known as 6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid, is the auxin-signaling F-box protein 5 (AFB5) . This protein plays a crucial role in the growth and development of plants by mediating the degradation of auxin transcriptional repressors .
Mode of Action
The compound interacts with its target, AFB5, more intensively than picloram, a well-known herbicide . This interaction leads to changes in the auxin signaling pathway, which in turn affects the growth and development of plants .
Biochemical Pathways
The compound affects the auxin signaling pathway, a key biochemical pathway in plants . The auxin signaling pathway regulates various aspects of plant growth and development, including cell elongation, phototropism, and gravitropism .
Result of Action
The compound exhibits potent herbicidal activity. It inhibits the growth of Arabidopsis thaliana roots more effectively than the commercial herbicide halauxifen-methyl . This suggests that the compound could be used as a potential lead structure in the discovery of novel synthetic auxin herbicides .
Advantages and Limitations for Lab Experiments
6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid has several advantages for use in laboratory experiments. It is a highly reactive compound, making it an ideal choice for a wide range of laboratory experiments. In addition, it has a low boiling point and a high solubility in many organic solvents, making it easy to handle and store. However, this compound can be toxic if inhaled or ingested, and it can cause skin and eye irritation. It is also flammable, and should be handled with care.
Future Directions
6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid has been used in a variety of scientific research applications, and there are many possible future directions for its use. For example, it could be used to study the effects of different compounds on cell metabolism, as well as to study the effects of different compounds on the immune system. In addition, this compound could be used to study the effects of different compounds on the development of new drugs and therapies, as well as to study the effects of different compounds on the development of new materials. Finally, this compound could be used to study the effects of different compounds on the environment, as well as to study the effects of different compounds on global climate change.
Synthesis Methods
6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid can be synthesized using a two-step process involving the reaction of 3-methyl-2-pyridinecarboxylic acid with trifluoromethanesulfonic anhydride (TFMS). In the first step, 3-methyl-2-pyridinecarboxylic acid is reacted with TFMS in an aqueous solution of sodium hydroxide to form the intermediate product, 3-methyl-2-pyridine-2-carboxylicacid trifluoromethanesulfonate. In the second step, this intermediate product is treated with sodium hydroxide to form the desired product, this compound.
Safety and Hazards
properties
IUPAC Name |
6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-5(8(9,10)11)2-3-6(12-4)7(13)14/h2-3H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYCHOMDGFGJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50739111 |
Source


|
| Record name | 6-Methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50739111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
855916-28-8 |
Source


|
| Record name | 6-Methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50739111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-aminophenyl)carbamoyl]benzoic acid](/img/structure/B6598290.png)


![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B6598304.png)

amine](/img/structure/B6598319.png)



![N2,N2-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine](/img/structure/B6598344.png)

![methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate](/img/structure/B6598387.png)